2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine
Overview
Description
2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine is a chemical compound characterized by its trifluoromethyl group attached to a naphthyridine ring structure. This compound is part of the broader class of organofluorine compounds, which are known for their unique chemical properties due to the presence of fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves multiple steps, starting with the construction of the naphthyridine core followed by the introduction of the trifluoromethyl group. Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of appropriate precursors such as amines and diketones to form the naphthyridine ring.
Trifluoromethylation Reactions: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfates under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution Reactions: Substitution reactions can introduce different substituents onto the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted naphthyridine derivatives, each with unique chemical and physical properties.
Scientific Research Applications
2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be employed in the study of biological systems, particularly in the development of new pharmaceuticals.
Medicine: The compound's derivatives may have potential therapeutic applications, including as antiviral, antibacterial, or anticancer agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific derivative and its intended use.
Comparison with Similar Compounds
2-(Trifluoromethyl)benzaldehyde
2-(Trifluoromethyl)benzoyl chloride
Trifluoromethyl-substituted pyridines
Uniqueness: 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine is unique due to its specific structural features, including the naphthyridine ring and the trifluoromethyl group
This comprehensive overview provides a detailed understanding of this compound, from its synthesis and reactions to its applications and mechanisms
Properties
IUPAC Name |
2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)8-2-1-6-5-13-4-3-7(6)14-8/h1-2,13H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHCVKRDECVOHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90703811 | |
Record name | 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90703811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
794461-84-0 | |
Record name | 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90703811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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